molecular formula C16H13NO2S2 B2510600 (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide CAS No. 2034997-47-0

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

Cat. No.: B2510600
CAS No.: 2034997-47-0
M. Wt: 315.41
InChI Key: YRIFUPIMJXVLAU-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are often found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative.

    Introduction of the thiophene groups: This step involves the coupling of thiophene derivatives to the acrylamide backbone, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In industry, the compound might be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the presence of the furan and thiophene rings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

(E)-3-(furan-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is unique due to the combination of furan and thiophene rings within the same molecule. This dual aromatic system can impart unique electronic and steric properties, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-15(6-5-13-3-1-8-19-13)17-16(12-7-10-20-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFUPIMJXVLAU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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